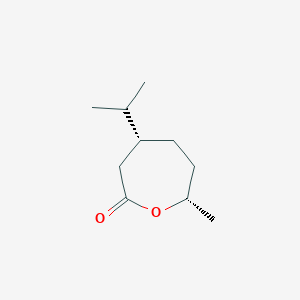
3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the phosphate group is attached to the 3’ position of the deoxyribose sugar. This compound is often used in scientific research due to its structural similarity to natural nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the selective phosphorylation at the 3’ position.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. Enzymes such as kinases are used to catalyze the transfer of a phosphate group to 2’-deoxyadenosine, producing the desired monophosphate compound. This method is preferred due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine 3’-monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-monophosphate oxide.
Reduction: Reduction reactions can convert it back to its deoxyadenosine form.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and deoxyadenosine analogs, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: The compound is utilized in studies of DNA replication and repair mechanisms.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of diagnostic reagents and molecular biology kits.
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves its incorporation into DNA or RNA strands during replication or transcription processes. It can act as a chain terminator, inhibiting the elongation of nucleic acid chains. This property is particularly useful in antiviral and anticancer therapies, where the compound can disrupt the replication of viral or cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyguanosine 5’-monophosphate
- Thymidine 5’-monophosphate
Uniqueness
2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotide analogs that are typically phosphorylated at the 5’ position. This unique structure allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H13N5NaO6P |
|---|---|
Molekulargewicht |
353.20 g/mol |
IUPAC-Name |
sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
InChI-Schlüssel |
VJEDEFHDWLJNMU-VWZUFWLJSA-M |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
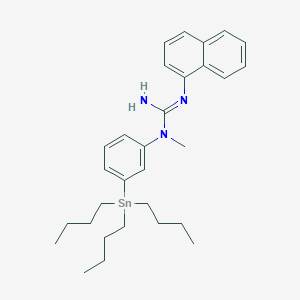
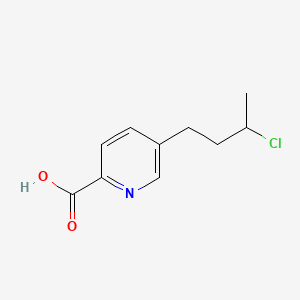

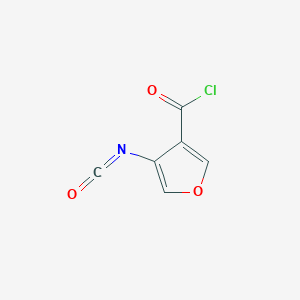
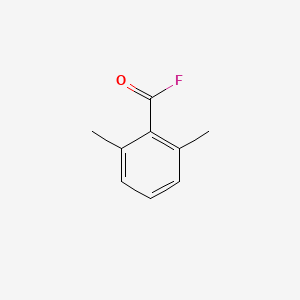
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)

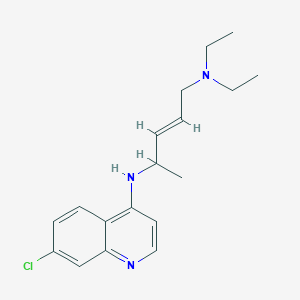
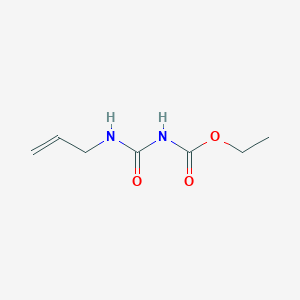
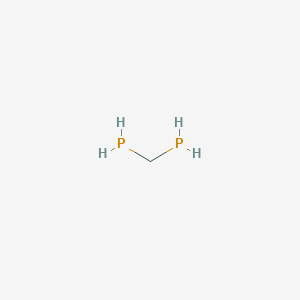
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
